Clocinizine
Overview
Description
Clocinizine is a first-generation antihistamine belonging to the diphenylmethylpiperazine class. It is primarily used to alleviate symptoms of allergies by blocking histamine receptors. This compound is marketed in Spain in combination with phenylpropanolamine under the brand name Senioral .
Mechanism of Action
Target of Action
Clocinizine, also known as Chlorcinnarizine, is a first-generation antihistamine . Its primary targets are histamine receptors , particularly the H1 receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and vasodilation .
Mode of Action
This compound acts as an antagonist at the H1 histamine receptors . By binding to these receptors, it prevents histamine, an endogenous agonist, from exerting its effects . This action results in the alleviation of allergy symptoms .
Biochemical Pathways
It is known that the drug is involved in theH1-antihistamine action pathway . By blocking the H1 receptors, this compound disrupts the normal signaling pathways of histamine, thereby mitigating the physiological effects of allergic reactions .
Pharmacokinetics
Like many other first-generation antihistamines, it is likely to have good oral bioavailability . The different substitutions on the lipophilic or hydrophilic parts of the molecule can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .
Result of Action
The primary result of this compound’s action is the reduction of allergy symptoms . By blocking the H1 receptors, it prevents histamine from causing inflammation, itching, and vasodilation . This leads to relief from symptoms such as sneezing, runny nose, itchy or watery eyes, and itching of the nose or throat commonly associated with allergies .
Action Environment
It is known that environmental factors can influence the epigenetics of a cell, potentially affecting how drugs like this compound are metabolized and exert their effects
Biochemical Analysis
Biochemical Properties
Clocinizine plays a significant role in biochemical reactions by acting as an antagonist to histamine H1 receptors. It interacts with various enzymes, proteins, and other biomolecules involved in allergic responses. This compound binds to the H1 receptor, preventing histamine from exerting its effects, which include vasodilation, increased capillary permeability, and smooth muscle contraction . This interaction helps alleviate symptoms of allergic reactions such as itching, swelling, and redness.
Cellular Effects
This compound affects various cell types and cellular processes by inhibiting the action of histamine. It influences cell function by blocking histamine-induced signaling pathways, which can lead to reduced inflammation and allergic responses. This compound also impacts gene expression by modulating the activity of transcription factors involved in inflammatory responses . Additionally, it affects cellular metabolism by altering the production of inflammatory mediators.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the histamine H1 receptor, which is a G protein-coupled receptor. By occupying the receptor’s binding site, this compound prevents histamine from activating the receptor, thereby inhibiting downstream signaling pathways. This inhibition results in decreased production of inflammatory mediators such as prostaglandins and leukotrienes . This compound also exhibits enzyme inhibition properties, further contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to reduced efficacy. Long-term studies have shown that this compound can maintain its anti-allergic effects over extended periods, although its potency may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of histamine-induced responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects such as sedation and hypotension . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired anti-allergic effects, while doses above this threshold can result in toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to its antihistamine action. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolites of this compound are then excreted through the kidneys. The compound’s metabolism can affect its efficacy and duration of action, as well as its potential for drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and bind to intracellular proteins, affecting its localization and accumulation . Transporters and binding proteins play a role in the distribution of this compound, influencing its bioavailability and therapeutic effects. The compound’s distribution can also be affected by factors such as tissue perfusion and binding affinity.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications can direct this compound to these compartments, affecting its activity and function. The subcellular localization of this compound can impact its efficacy and potential for side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clocinizine involves several key steps:
Reduction of 4-Chlorobenzophenone: The reduction of 4-chlorobenzophenone with sodium borohydride in methanol at room temperature yields 4-chlorobenzhydrol.
Halogenation: The alcohol is then halogenated using hydrochloric acid to produce 4-chlorobenzhydryl chloride.
Alkylation with Piperazine: The resulting chloride is alkylated with piperazine to form 1-(4-chlorobenzhydryl)piperazine.
Alkylation with Cinnamyl Bromide: Finally, alkylation of the remaining nitrogen with cinnamyl bromide completes the synthesis of this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Halogenation: The alcohol is halogenated to form 4-chlorobenzhydryl chloride.
Substitution: Alkylation reactions with piperazine and cinnamyl bromide are key substitution reactions in the synthesis of this compound.
Common Reagents and Conditions:
Sodium Borohydride: Used for the reduction of 4-chlorobenzophenone.
Hydrochloric Acid: Used for the halogenation of 4-chlorobenzhydrol.
Piperazine and Cinnamyl Bromide: Used for alkylation reactions.
Major Products:
4-Chlorobenzhydrol: Intermediate product from the reduction step.
4-Chlorobenzhydryl Chloride: Intermediate product from the halogenation step.
1-(4-Chlorobenzhydryl)piperazine: Intermediate product from the first alkylation step.
This compound: Final product from the second alkylation step.
Scientific Research Applications
Clocinizine has a broad spectrum of applications in scientific research:
Comparison with Similar Compounds
Chlorcyclizine: Another first-generation antihistamine of the diphenylmethylpiperazine class.
Hydroxyzine: A first-generation antihistamine with similar properties but different chemical structure.
Meclizine: Used to treat motion sickness and vertigo, also a first-generation antihistamine.
Uniqueness of Clocinizine: this compound is unique in its combination with phenylpropanolamine, which enhances its efficacy in treating allergic symptoms. Its specific synthetic route and chemical structure also distinguish it from other antihistamines .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-(3-phenylprop-2-enyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQANMZWGKYDER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027146 | |
Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298-55-5 | |
Record name | Clocinizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to determine the concentration of clocinizine in pharmaceutical preparations?
A1: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying this compound in pharmaceutical formulations. A common approach utilizes reversed-phase ion-pair HPLC, achieving separation on a Lichrosorb RP-18 column. [] This method requires minimal sample preparation, involving only dilution with the mobile phase. Detection is typically carried out at wavelengths of 220 nm and 254 nm. [] Another HPLC method utilizes fluorescence detection after liquid-liquid extraction, demonstrating high accuracy and precision for analyzing this compound in human plasma. []
Q2: How does the structure of this compound relate to its antihistamine activity?
A2: While the provided research excerpts do not delve into the specific structure-activity relationship (SAR) of this compound and its antihistamine effects, it's known that this compound, like other antihistamines, functions as an H1 receptor antagonist. These antagonists compete with histamine for binding to the H1 receptor, thereby blocking the downstream effects of histamine. []
Q3: Are there efficient synthetic routes available for the production of this compound?
A3: Yes, research indicates the existence of efficient synthetic pathways for this compound. Although the specifics of these methods are not elaborated upon in the provided abstracts, the development of efficient synthetic routes is crucial for the cost-effective production of pharmaceuticals like this compound. [, ]
Q4: Has this compound been investigated in combination with other active substances in pharmaceutical preparations?
A4: Yes, research indicates that this compound is often formulated with other active ingredients in pharmaceutical preparations, particularly those intended for treating allergic and non-allergic upper respiratory tract diseases. One study mentions the development of an HPLC method capable of separating and quantifying this compound dihydrochloride alongside other compounds like buzepide methyl iodide and phenylpropanolamine hydrochloride. [] This suggests the potential use of this compound in multi-drug formulations targeting specific symptom profiles.
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